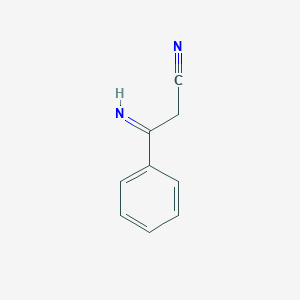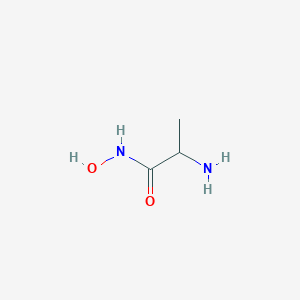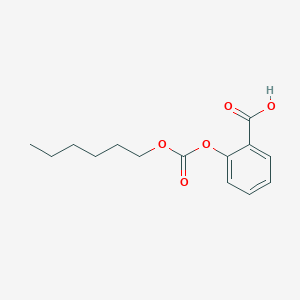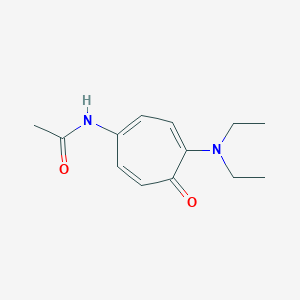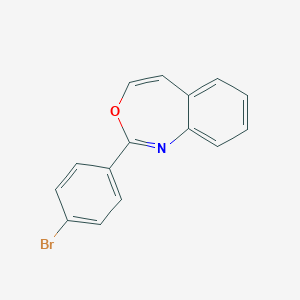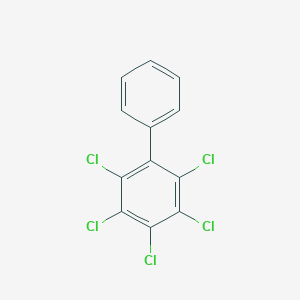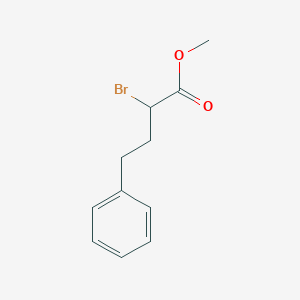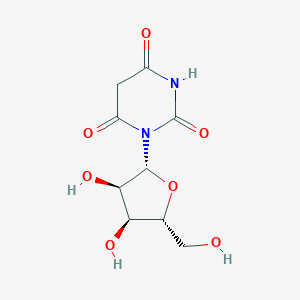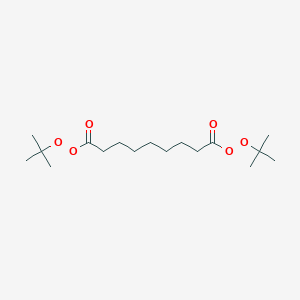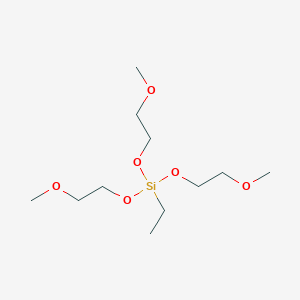![molecular formula C13H20O4Si B096285 Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-84-8](/img/structure/B96285.png)
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H20O4Si and a molecular weight of 264.37 g/mol. This compound is also known as TMSOMe and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.
Mécanisme D'action
TMSOMe acts as a nucleophile in organic reactions, which involves the donation of an electron pair to an electrophile. This reaction results in the formation of a new chemical bond and the creation of a new molecule. TMSOMe is commonly used in reactions that involve the formation of carbon-carbon and carbon-oxygen bonds.
Effets Biochimiques Et Physiologiques
TMSOMe has been shown to have a range of biochemical and physiological effects. It is commonly used in drug discovery research to identify new compounds that can act as inhibitors or activators of specific enzymes or receptors. TMSOMe has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMSOMe in lab experiments include its high yield and purity, as well as its ability to act as a versatile nucleophile in organic reactions. However, the limitations of using TMSOMe include its high reactivity and potential toxicity, which requires careful handling and storage.
Orientations Futures
There are many future directions for the use of TMSOMe in scientific research. One potential area of research is the development of new chemical reactions and methodologies that can be used to synthesize complex organic molecules. Another area of research is the identification of new compounds that can act as inhibitors or activators of specific enzymes or receptors, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the use of TMSOMe in the development of new materials and technologies is an area of ongoing research.
Méthodes De Synthèse
The synthesis of TMSOMe can be achieved through several methods, including the reaction of phenol with trimethylsilyl chloride, followed by methylation with methyl iodide. Another method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with trimethylsilyl chloride, followed by methylation with dimethyl sulfate. Both methods result in the formation of TMSOMe with high yield and purity.
Applications De Recherche Scientifique
TMSOMe is widely used in scientific research due to its ability to act as a nucleophile in organic synthesis. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. TMSOMe is also used in the development of new chemical reactions and methodologies.
Propriétés
Numéro CAS |
15964-84-8 |
|---|---|
Nom du produit |
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester |
Formule moléculaire |
C13H20O4Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3 |
Clé InChI |
DJHYPDMBBHMGQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



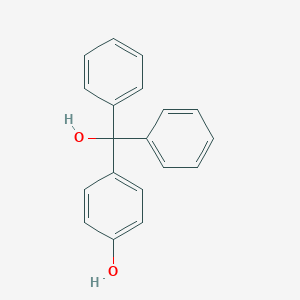
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
